Cas no 2027473-91-0 (Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester)

Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C14H25NO3/c1-14(2,3)18-13(17)15-10-9-12(16)6-4-5-11-7-8-11/h11H,4-10H2,1-3H3,(H,15,17)
- InChIKey: WYNQJPYEJPVPHE-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NCCC(=O)CCCC1CC1
Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796457-0.05g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 0.05g |
$827.0 | 2025-03-21 | |
Enamine | EN300-796457-1.0g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 1.0g |
$986.0 | 2025-03-21 | |
Enamine | EN300-796457-0.1g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 0.1g |
$867.0 | 2025-03-21 | |
Enamine | EN300-796457-5.0g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-21 | |
Enamine | EN300-796457-10.0g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-21 | |
Enamine | EN300-796457-2.5g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-21 | |
Enamine | EN300-796457-0.25g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 0.25g |
$906.0 | 2025-03-21 | |
Enamine | EN300-796457-0.5g |
tert-butyl N-(6-cyclopropyl-3-oxohexyl)carbamate |
2027473-91-0 | 95.0% | 0.5g |
$946.0 | 2025-03-21 |
Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester (CAS No. 2027473-91-0): A Comprehensive Overview
Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester, identified by its CAS number 2027473-91-0, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates and exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The presence of a cyclopropyl group and an ester functionality in its molecular structure imparts distinct chemical properties that make it a promising candidate for further investigation.
The molecular structure of Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester consists of a carbamate moiety linked to a hexyl chain that is substituted with a cyclopropyl ring and an oxo group. The 1,1-dimethylethyl ester group further enhances its stability and reactivity, making it a versatile intermediate in synthetic chemistry. This compound's unique architecture has led to its exploration in various pharmacological contexts, particularly in the design of novel bioactive molecules.
In recent years, there has been growing interest in the development of carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as inhibitors of enzymes and receptors, making them valuable tools in the treatment of various diseases. The specific substitution pattern in Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester suggests potential interactions with biological targets that could lead to therapeutic benefits.
One of the most compelling aspects of this compound is its potential role in the development of new drugs targeting neurological disorders. The cyclopropyl group is known to influence the pharmacokinetic properties of molecules, potentially enhancing their brain penetration. Additionally, the oxo group introduces a polar moiety that can interact with biological targets through hydrogen bonding. These features make Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester an attractive candidate for further exploration in neuropharmacology.
Recent studies have highlighted the importance of structural diversity in drug design. The unique combination of functional groups in Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester allows for fine-tuning of its biological activity by modifying specific parts of the molecule. This flexibility is crucial for optimizing drug candidates for clinical use. Researchers have been particularly interested in how the cyclopropyl ring affects the compound's binding affinity and selectivity towards biological targets.
The synthesis of Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester presents both challenges and opportunities for chemists. The presence of multiple reactive sites requires careful consideration during synthetic planning to ensure high yield and purity. However, the compound's stability under various conditions makes it amenable to a range of synthetic methodologies. Advances in synthetic chemistry have enabled more efficient and scalable production processes for such complex molecules.
In addition to its pharmaceutical applications, Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester has shown promise in material science research. Its unique chemical properties make it suitable for use as a building block in the synthesis of polymers and other advanced materials. The ability to incorporate this compound into larger molecular frameworks could lead to novel materials with enhanced properties.
The future prospects for Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester are vast and exciting. Ongoing research aims to uncover new biological activities and explore its potential in treating various diseases. Collaborative efforts between chemists and biologists will be crucial in translating these findings into clinical applications. As our understanding of this compound grows, so too will its importance in the pharmaceutical industry.
In conclusion, Carbamic acid, N-(6-cyclopropyl-3-oxohexyl)-, 1,1-dimethylethyl ester (CAS No. 2027473-91-0) is a compound with remarkable potential across multiple fields of research. Its unique structural features make it a valuable tool for drug discovery and development. As scientists continue to explore its properties and applications, we can expect to see significant advancements that will benefit society as a whole.
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